Z-FA-Fmk

Description

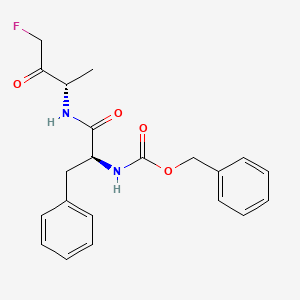

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-YJBOKZPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 |

Source

|

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-38-5 |

Source

|

| Record name | Z-FA-FMK | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDL-201053 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2Z3U96CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: The Mechanism of Action of Z-FA-Fmk

Executive Summary

Z-FA-Fmk (Z-Phe-Ala-fluoromethylketone) is a cell-permeable, irreversible inhibitor originally designed to target cysteine proteases, specifically Cathepsin B and Cathepsin L . However, its utility in research is defined by a critical duality: while it effectively blocks cathepsins and specific effector caspases, it exerts profound off-target effects on the NF-κB signaling pathway , often inducing oxidative stress and programmed necrosis (necroptosis) in specific cell types (e.g., macrophages).

This guide deconstructs the molecular mechanics of Z-FA-Fmk, distinguishing its intended proteolytic inhibition from its immunomodulatory toxicity. It provides a validated experimental framework for researchers to utilize this compound without confounding their data.

Chemical Identity & Binding Kinetics

The "Warhead" Mechanism

Z-FA-Fmk belongs to the class of halomethyl ketone inhibitors. Its specificity and irreversibility are derived from the fluoromethyl ketone (FMK) moiety at the C-terminus.

-

Recognition Element: The dipeptide sequence Phenylalanine (Phe) - Alanine (Ala) directs the molecule to the S2 and S1 subsites of papain-like cysteine proteases. The hydrophobic benzyl group of Phenylalanine fits snugly into the S2 hydrophobic pocket of Cathepsin B/L.

-

Reaction Mechanism: The mechanism is a suicide inhibition (affinity labeling).

-

Docking: The inhibitor binds to the active site of the protease via hydrogen bonding and hydrophobic interactions.

-

Nucleophilic Attack: The active site Cysteine thiolate (Cys-S⁻) attacks the methylene carbon of the fluoromethyl ketone group.

-

Alkylation: The fluoride ion acts as a leaving group, resulting in the formation of a stable, covalent thioether adduct . This permanently disables the enzyme.

-

Structural Diagram: Inhibition Kinetics

The following diagram illustrates the irreversible alkylation of the catalytic cysteine.

Figure 1: Kinetic mechanism of Z-FA-Fmk. The inhibitor acts as a suicide substrate, forming a permanent covalent bond with the catalytic cysteine.

Biological Targets & Specificity[1]

Primary Targets: Cathepsins

Z-FA-Fmk is most potent against Cathepsin B and Cathepsin L .[1][2]

-

Function: It prevents the degradation of intracellular substrates (e.g., fibrillar collagen) and blocks lysosomal rupture-associated cell death pathways.

-

Experimental Note: Unlike E-64 (a broad-spectrum cysteine protease inhibitor), Z-FA-Fmk is highly cell-permeable due to the Z (benzyloxycarbonyl) group.

Secondary Targets: Effector Caspases

A common misconception is that Z-FA-Fmk is a "negative control" for caspase inhibitors. This is incorrect for effector caspases.

-

Inhibition Profile: Z-FA-Fmk covalently binds and inhibits Caspase-2, -3, -6, and -7 (Effector Caspases).[3][1]

-

Non-Targets: It does not inhibit Initiator Caspases (Caspase-8 and -10).[3][2][4]

-

Implication: If used as a negative control in apoptosis assays involving downstream caspase activation, it may yield false positives (inhibition of apoptosis) [1].

The Paradox: NF-κB Inhibition & Necrosis

In specific cell lineages, particularly macrophages and T-cells, Z-FA-Fmk acts as a pro-necrotic agent. This mechanism is distinct from its protease inhibition activity.

Mechanism of NF-κB Blockade

Z-FA-Fmk suppresses the expression of NF-κB-dependent genes (e.g., IL-1β, TNF-α) upon LPS stimulation.[5]

-

Site of Action: It does not prevent IκB degradation or p38 MAPK activation. Instead, it inhibits the transactivation potential of the NF-κB subunit p65 (RelA) inside the nucleus [2].

-

Consequence: NF-κB regulates the expression of antioxidant genes (e.g., MnSOD, Ferritin Heavy Chain). Blockade of this pathway leaves the cell vulnerable to oxidative stress.

ROS-Dependent Necrosis

In cells stimulated with TNF-α or LPS, the presence of Z-FA-Fmk switches the cell death mode from survival/apoptosis to necrosis .

-

Stimulus: Cell receives inflammatory signal (LPS/TNF).

-

Blockade: Z-FA-Fmk prevents NF-κB from upregulating antioxidant defenses.

-

ROS Surge: Reactive Oxygen Species (ROS) accumulate unchecked in the mitochondria.

-

Death: Massive oxidative stress leads to lipid peroxidation, loss of membrane integrity, and necrotic cell death [3].

Figure 2: The "Switch" Mechanism. Z-FA-Fmk blocks the NF-κB-mediated antioxidant response, converting inflammatory signals into fatal oxidative stress.

Experimental Protocols

Preparation & Handling

-

Solubility: Soluble in DMSO (up to 20 mM). Insoluble in water.[4]

-

Storage: Store solid at -20°C. Aliquot stock solutions to avoid freeze-thaw cycles.

-

Stability: The fluoromethyl ketone group is reactive. Avoid buffers with high concentrations of thiols (e.g., DTT, β-mercaptoethanol) during the incubation phase, as they will quench the inhibitor before it binds the enzyme.

Standard Inhibition Assay (In Vitro)

Objective: To inhibit Cathepsin B/L activity in cultured cells.

-

Seeding: Seed cells (e.g., HeLa, Jurkat) at 5 x 10⁵ cells/mL.

-

Pre-incubation: Add Z-FA-Fmk to culture media 1 hour prior to experimental treatment.

-

Working Concentration:10 - 50 µM .

-

Control: DMSO vehicle (final concentration < 0.2%).

-

-

Treatment: Add stimulus (e.g., drug, virus).

-

Wash: If performing a lysate-based enzymatic assay downstream, wash cells 3x with PBS to remove unbound inhibitor.

Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| MW | 386.42 g/mol | |

| IC50 (Cathepsin B) | ~ 1 - 5 µM | Potency varies by cell type/assay. |

| IC50 (Caspase-3) | High µM range | Less potent than Z-VAD-Fmk, but significant. |

| Permeability | High | Z-group facilitates membrane crossing. |

| Toxicity Threshold | > 100 µM | Nonspecific toxicity often observed above this level. |

Troubleshooting & Controls

Trustworthiness Check: If your data shows unexpected cell death when using Z-FA-Fmk as a negative control for apoptosis:

-

Check ROS: Measure ROS levels using H2DCFDA flow cytometry. If ROS is elevated, Z-FA-Fmk is likely inducing necrosis via NF-κB blockade.

-

Rescue Experiment: Co-treat with an antioxidant (e.g., NAC or Vitamin E). If cell death is reversed, the mechanism is oxidative stress, not protease inhibition.

-

Alternative Control: Use Z-FA-OH (non-methylated, acid form) or a scrambled peptide sequence if available, as these lack the reactive warhead.

References

-

Lawrence, C. P., et al. (2003). "Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10."[3][1][2][4] Molecular Cancer Therapeutics.[4] Link

-

Lawrence, T., et al. (2001). "The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide."[5][6] Journal of Biological Chemistry. Link

-

Vercammen, D., et al. (1998). "Dual signaling of the Fas receptor: initiation of both apoptotic and necrotic cell death pathways." Journal of Experimental Medicine. Link

-

Li, Q., et al. (2018). "Caspase inhibition switches the mode of cell death induced by cyanide by enhancing reactive oxygen species generation."[7] Toxicological Sciences. Link

Sources

- 1. z-FA-FMK | Cathepsin B inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

The Role of Z-FA-FMK in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Z-FA-FMK (Z-Phe-Ala-FMK), a versatile tool in inflammation research. While often utilized as a negative control for broader-spectrum caspase inhibitors, a nuanced understanding of its specific inhibitory profile is crucial for rigorous experimental design and accurate data interpretation. This document delves into the core mechanisms of Z-FA-FMK, its applications in studying inflammatory cell death pathways such as apoptosis, its emerging role in the context of pyroptosis and inflammasome biology, and its impact on key inflammatory signaling cascades. Detailed protocols and data interpretation guidelines are provided to empower researchers to effectively leverage Z-FA-FMK in their investigations into the complex landscape of inflammation.

Introduction: Beyond a Simple Control, A Tool for Specificity

Z-FA-FMK, or Z-Phenylalanyl-Alaninyl-Fluoromethylketone, is a synthetic peptide that functions as an irreversible inhibitor of certain cysteine proteases. Historically, it has been widely employed as a negative control in apoptosis studies, particularly in conjunction with the pan-caspase inhibitor Z-VAD-FMK. The rationale for its use as a control lies in its limited ability to inhibit a broad range of caspases compared to Z-VAD-FMK. However, characterizing Z-FA-FMK solely as an inert control overlooks its specific inhibitory activities and its potential as a tool to dissect distinct inflammatory pathways.

Biochemical Profile and Mechanism of Action

Z-FA-FMK is a cell-permeable compound that covalently modifies the catalytic cysteine residue in the active site of its target proteases, leading to irreversible inhibition. Its peptide sequence (Phe-Ala) confers a degree of specificity for certain proteases over others.

Target Specificity: A Tale of Two Protease Families

The primary targets of Z-FA-FMK are members of the cathepsin family of lysosomal cysteine proteases, particularly cathepsin B and L [1]. This inhibitory activity is a key consideration in experimental design, as cathepsins themselves play significant roles in inflammation, including antigen presentation, and pro-inflammatory cytokine processing.

In contrast to its potent activity against certain cathepsins, Z-FA-FMK exhibits a more selective and generally weaker inhibitory profile against caspases , the key executioners of apoptosis and pyroptosis. It has been shown to inhibit effector caspases , such as caspase-3, -6, and -7, but is largely ineffective against initiator caspases like caspase-8 and -10[1]. This differential inhibition is a critical feature that allows researchers to distinguish between different caspase-mediated pathways.

Data Presentation: Inhibitory Profile of Z-FA-FMK

The following table summarizes the known inhibitory constants (IC₅₀ or Kᵢ) of Z-FA-FMK against various proteases. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and buffer composition.

| Target Protease | Inhibitory Constant (IC₅₀/Kᵢ) | Reference |

| Cathepsin B | Kᵢ = 1.5 µM | [2] |

| Cathepsin L | Potent inhibitor (specific values vary) | [1] |

| Caspase-2 | IC₅₀ = 6.147 µM | [2] |

| Caspase-3 | IC₅₀ = 15.41 µM | [2] |

| Caspase-6 | IC₅₀ = 32.45 µM | [2] |

| Caspase-7 | IC₅₀ = 9.077 µM | [2] |

| Caspase-9 | IC₅₀ = 110.7 µM | [2] |

| Caspase-8 | Not significantly inhibited | [1] |

| Caspase-10 | Not significantly inhibited | [1] |

Expert Insight: The micromolar IC₅₀ values for caspases indicate that Z-FA-FMK is a significantly less potent caspase inhibitor compared to pan-caspase inhibitors like Z-VAD-FMK, which typically have nanomolar IC₅₀ values. This difference in potency is the cornerstone of its use in dissecting caspase-dependent versus -independent inflammatory events.

Z-FA-FMK in the Study of Inflammatory Cell Death

Inflammation is intricately linked to various forms of programmed cell death. Z-FA-FMK serves as a valuable tool to investigate the molecular machinery governing these processes.

Apoptosis: Delineating the Caspase Cascade

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the resolution of inflammation. It is predominantly executed by a cascade of caspases. Due to its selective inhibition of effector caspases, Z-FA-FMK can be used to probe the involvement of these specific caspases in apoptotic pathways.

For instance, if a particular inflammatory stimulus induces apoptosis that can be blocked by Z-VAD-FMK but not by Z-FA-FMK at concentrations that inhibit effector caspases, it suggests the involvement of initiator caspases that are insensitive to Z-FA-FMK.

Caption: Z-FA-FMK's selective inhibition of effector caspases in apoptosis.

Pyroptosis and the NLRP3 Inflammasome: An Emerging Area of Investigation

Pyroptosis is a highly inflammatory form of programmed cell death that is critical for host defense against pathogens. It is typically mediated by inflammatory caspases, such as caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans), which cleave Gasdermin D (GSDMD) to induce pore formation in the cell membrane. The activation of caspase-1 is often controlled by a multi-protein complex called the inflammasome, with the NLRP3 inflammasome being one of the most well-studied.

The direct effects of Z-FA-FMK on pyroptosis and the NLRP3 inflammasome are not as extensively documented as those of pan-caspase inhibitors. However, its known inhibitory effects on downstream effector caspases and its influence on cytokine production suggest potential indirect roles. For example, by inhibiting effector caspases, Z-FA-FMK could be used to investigate caspase-3/-7-mediated events that might occur downstream of or parallel to pyroptosis.

While Z-VAD-FMK is known to block GSDMD cleavage by inflammatory caspases[3], the specific effect of Z-FA-FMK on this process requires further investigation. Researchers can utilize Z-FA-FMK to explore whether effector caspases, which it selectively inhibits, play any role in the regulation or execution of pyroptosis, a question that is still under active investigation.

Caption: Investigating the potential indirect effects of Z-FA-FMK on the NLRP3 inflammasome pathway.

Impact on Inflammatory Signaling: The NF-κB Connection

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. It controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Z-FA-FMK has been shown to suppress the production of cytokines induced by lipopolysaccharide (LPS), a potent activator of the NF-κB pathway in macrophages. This suggests that Z-FA-FMK can modulate NF-κB-dependent gene expression. The precise mechanism of this inhibition is an area of active research. It could be due to its inhibition of cathepsins, which have been implicated in the regulation of NF-κB signaling, or through other, as-yet-unidentified off-target effects.

Caption: Z-FA-FMK's inhibitory effect on NF-κB-mediated cytokine production.

Experimental Protocols

The following protocols provide a starting point for utilizing Z-FA-FMK in inflammation research. Optimization may be required depending on the specific cell type and experimental conditions.

In Vitro Inhibition of Cytokine Secretion in Macrophages

This protocol describes a method for treating macrophage cell lines (e.g., RAW 264.7 or J774A.1) with Z-FA-FMK and measuring the subsequent effect on LPS-induced cytokine production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Z-FA-FMK (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

96-well tissue culture plates

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: The next day, carefully remove the culture medium and replace it with fresh medium containing the desired concentration of Z-FA-FMK (typically in the range of 10-100 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to 1 µg/mL.

-

Incubation: Incubate the plate for 4-24 hours, depending on the cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Perform an ELISA for the cytokine of interest according to the manufacturer's instructions.

Data Analysis:

-

Generate a standard curve using the recombinant cytokine provided in the ELISA kit.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Compare the cytokine levels in the Z-FA-FMK-treated groups to the LPS-only and vehicle control groups.

In Vivo Murine Model of LPS-Induced Inflammation

This protocol provides a general framework for assessing the in vivo effects of Z-FA-FMK on LPS-induced systemic inflammation in mice. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Z-FA-FMK (formulated for in vivo use)

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

Blood collection supplies

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Inhibitor Administration: Administer Z-FA-FMK to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose. A vehicle control group should be included.

-

LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with a non-lethal dose of LPS via intraperitoneal injection.

-

Monitoring and Sample Collection: Monitor the mice for signs of inflammation. At a designated time point (e.g., 2-6 hours post-LPS), collect blood samples via a suitable method (e.g., cardiac puncture under terminal anesthesia).

-

Cytokine Analysis: Process the blood to obtain serum or plasma and measure cytokine levels using ELISA.

Data Analysis:

-

Compare cytokine levels between the vehicle-treated and Z-FA-FMK-treated groups to determine the effect of the inhibitor on the systemic inflammatory response.

Off-Target Effects and Considerations for Trustworthy Data

While Z-FA-FMK is more selective than pan-caspase inhibitors, it is not without off-target effects. Acknowledging and controlling for these effects is paramount for generating reliable and interpretable data.

The primary off-target effects of Z-FA-FMK are its inhibition of cathepsins B and L . This can have significant biological consequences, as these proteases are involved in various cellular processes, including protein degradation and antigen presentation. When interpreting data from experiments using Z-FA-FMK, it is crucial to consider whether the observed effects could be attributable to cathepsin inhibition rather than or in addition to any effects on caspases.

In contrast to Z-VAD-FMK, which has been shown to induce autophagy through off-target inhibition of N-glycanase 1 (NGLY1), there is currently no evidence to suggest that Z-FA-FMK shares this activity. This makes Z-FA-FMK a potentially "cleaner" tool for studying caspase-related events in contexts where autophagy induction by the inhibitor would be a confounding factor.

Best Practices for Ensuring Data Integrity:

-

Dose-Response Studies: Perform dose-response experiments to determine the optimal concentration of Z-FA-FMK that elicits the desired effect without causing significant toxicity.

-

Appropriate Controls: Always include a vehicle control (e.g., DMSO) and, when appropriate, a positive control (e.g., a known inducer of the pathway being studied).

-

Orthogonal Approaches: Whenever possible, confirm findings obtained with Z-FA-FMK using alternative methods, such as siRNA-mediated knockdown of the target protease.

-

Consider Cathepsin Inhibition: In your data interpretation, always discuss the potential contribution of cathepsin inhibition to the observed phenotype.

Conclusion: A Nuanced Tool for a Complex Field

Z-FA-FMK is a valuable reagent in the arsenal of inflammation researchers. Its utility extends far beyond that of a simple negative control. By understanding its specific inhibitory profile, particularly its selectivity for effector caspases and its potent inhibition of cathepsins B and L, researchers can design experiments that provide nuanced insights into the complex interplay of proteases in inflammatory signaling and cell death. As our understanding of the molecular mechanisms of inflammation continues to evolve, the informed and careful use of specific inhibitors like Z-FA-FMK will be instrumental in dissecting these intricate pathways and identifying novel therapeutic targets.

References

-

ResearchGate. (n.d.). Summary of caspase inhibitor IC50 values for data depicted in figures.... Retrieved from [Link]

-

Kim, M. J., et al. (2023). Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses. PubMed. Retrieved from [Link]

-

Lopez-Hernandez, F. J., et al. (2003). Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Lopez-Hernandez, F. J., et al. (2003). Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2023). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. Frontiers in Pharmacology. Retrieved from [Link]

-

He, Y., et al. (2018). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

-

Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. Retrieved from [Link]

-

ResearchGate. (n.d.). ELISA to detect macrophage cytokine levels. Macrophages were polarized.... Retrieved from [Link]

-

Needs, S., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS Journal. Retrieved from [Link]

-

Liu, T., et al. (2017). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation. Retrieved from [Link]

-

Wang, K., & Shao, F. (2023). Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors. Frontiers in Immunology. Retrieved from [Link]

Sources

Z-FA-FMK as a Host-Targeting Antiviral Agent Against SARS-CoV-2: A Technical Guide

Abstract

The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for diverse and robust antiviral strategies. While direct-acting antivirals targeting viral enzymes have proven effective, the emergence of resistant variants necessitates parallel exploration of host-targeting agents. This technical guide provides an in-depth examination of Z-FA-FMK (Z-Phe-Ala-Fluoromethylketone), a cysteine protease inhibitor, as a potential host-directed therapeutic for COVID-19. Initially characterized as a potent inhibitor of cathepsins and certain caspases, recent research has illuminated its efficacy in thwarting SARS-CoV-2 infection. This document will dissect the mechanistic rationale for its use, present detailed protocols for its preclinical evaluation, and offer insights into the interpretation of key experimental data for researchers, scientists, and drug development professionals.

Part 1: Introduction to Z-FA-FMK and the Rationale for its Antiviral Application

Z-FA-FMK is a cell-permeable, irreversible inhibitor of certain cysteine proteases.[1] Historically, it has been widely utilized in cell biology as a potent inhibitor of cathepsin B and L.[2][3] Cathepsins are proteases found within lysosomes that play crucial roles in protein degradation and antigen presentation. Beyond its effects on cathepsins, Z-FA-FMK is also known to inhibit several effector caspases, including caspases-2, -3, -6, and -7, which are key executioners of apoptosis, or programmed cell death.[2][4][5] However, it does not inhibit initiator caspases 8 and 10.[3][4][5] This selective profile has made it a valuable tool for dissecting cellular death pathways.

The rationale for investigating Z-FA-FMK as an anti-SARS-CoV-2 agent stems from the virus's reliance on host cell machinery for its replication cycle. Specifically, the entry of SARS-CoV-2 into host cells is a critical, multi-step process that is heavily dependent on host proteases.

The Dual Threat: Targeting Viral Entry and Host Cell Death

SARS-CoV-2 can induce cell death through multiple pathways, including apoptosis.[6][7] The viral infection can trigger caspase activation, leading to the programmed demise of the infected cell.[8][9] A pan-caspase inhibitor could therefore potentially mitigate the cytopathic effects of the virus.[10]

More directly, for SARS-CoV-2 to successfully infect a cell, its spike (S) protein must be cleaved at two distinct sites. This cleavage "primes" the S protein, enabling the fusion of the viral and host cell membranes. While the cell surface protease TMPRSS2 can perform this function, an alternative entry pathway exists through the endosome. In this pathway, the virus is taken into the cell in an endosomal vesicle, where the acidic environment and the presence of host proteases like Cathepsin L facilitate spike protein cleavage.[11][12]

Given that Z-FA-FMK is a potent inhibitor of Cathepsin L, it is hypothesized to block this endosomal entry route of SARS-CoV-2.[13] This host-targeting mechanism is particularly attractive as it is less likely to be compromised by viral mutations in the spike protein, offering the potential for broad-spectrum activity against various coronaviruses and a higher barrier to the development of drug resistance.[13]

Part 2: Mechanism of Action - A Multi-pronged Approach

The antiviral activity of Z-FA-FMK against SARS-CoV-2 is primarily attributed to its inhibition of host proteases crucial for the viral life cycle.

Primary Mechanism: Inhibition of Host Cathepsin L

The principal antiviral mechanism of Z-FA-FMK against SARS-CoV-2 is the inhibition of Cathepsin L within the host cell's endosomes.[13] By blocking Cathepsin L activity, Z-FA-FMK prevents the necessary proteolytic cleavage of the viral spike protein, thereby inhibiting viral entry and subsequent replication.[11]

Caption: Proposed mechanism of Z-FA-FMK antiviral activity against SARS-CoV-2.

Secondary Mechanism: Modulation of Apoptosis

SARS-CoV-2 infection is known to induce apoptosis in host cells, a process mediated by caspases.[8][9] Z-FA-FMK's ability to inhibit effector caspases could potentially delay or prevent virus-induced cell death.[2][4] This may preserve tissue integrity and modulate the host's inflammatory response to the infection.

Part 3: Preclinical Evaluation of Z-FA-FMK - Experimental Protocols

A thorough in vitro evaluation is critical to characterizing the antiviral potential of Z-FA-FMK. The following are detailed protocols for key experiments.

In Vitro Antiviral Activity Assay

This assay determines the concentration of Z-FA-FMK required to inhibit viral replication by 50% (EC50).

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., Vero E6, Calu-3) in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of Z-FA-FMK in culture medium. A typical starting concentration is 100 µM. Also, prepare a vehicle control (e.g., DMSO).

-

Infection: When cells are confluent, remove the growth medium. Add the diluted Z-FA-FMK and the vehicle control to the respective wells. Subsequently, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates at 37°C, 5% CO2 for 24-48 hours.

-

Quantification of Viral Replication: Viral replication can be quantified by several methods:

-

qRT-PCR: Extract viral RNA from the cell culture supernatant and quantify the number of viral RNA copies.

-

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., nucleocapsid protein). Quantify the percentage of infected cells.

-

-

Data Analysis: Plot the percentage of viral inhibition against the log of the Z-FA-FMK concentration. Use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay

This assay determines the concentration of Z-FA-FMK that reduces cell viability by 50% (CC50).

Protocol:

-

Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Prepare serial dilutions of Z-FA-FMK as before. Add the dilutions to the cells and incubate for the same duration as the antiviral assay.

-

Cell Viability Measurement: Use a commercially available cell viability assay, such as one based on the reduction of MTS or resazurin, or the quantification of ATP.

-

Data Analysis: Plot the percentage of cell viability against the log of the Z-FA-FMK concentration. Calculate the CC50 value using non-linear regression.

Selectivity Index Calculation

The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as:

SI = CC50 / EC50

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Part 4: Data Interpretation and Presentation

Quantitative Data Summary

| Parameter | Z-FA-FMK | Nirmatrelvir (Reference) | Molnupiravir (Reference) |

| EC50 (µM) | 0.55 - 2.41[13] | Varies | Varies |

| CC50 (µM) | >100 (in Vero cells) | Varies | Varies |

| Selectivity Index (SI) | High | Varies | Varies |

| In Vivo Efficacy | 60% survival rate at 25 mg/kg in a mouse model[13] | Varies | Varies |

| Pharmacokinetics | Half-life of 17.26 ± 8.89 h in a mouse model[13] | Varies | Varies |

Note: EC50 values for Z-FA-FMK were determined against a diverse set of SARS-CoV-2 strains, including the Wuhan-like strain and nine variants.[13] Reference values for Nirmatrelvir and Molnupiravir will vary depending on the specific study and viral strain.

Experimental Workflow Diagram

Caption: Workflow for the in vitro evaluation of Z-FA-FMK against SARS-CoV-2.

Part 5: Challenges, Limitations, and Future Directions

While Z-FA-FMK shows promise as a host-targeting antiviral, several considerations must be addressed.

-

Off-Target Effects: The known inhibitory activity of Z-FA-FMK on effector caspases requires careful consideration.[4][5] While this could be beneficial in mitigating virus-induced apoptosis, it could also have unintended consequences on normal cellular processes. Further studies are needed to dissect the relative contributions of cathepsin and caspase inhibition to its overall antiviral effect.

-

In Vivo Toxicity: Although preclinical studies have shown a good safety profile, the potential for in vivo toxicity with long-term administration needs to be thoroughly evaluated.[13] Some FMK-containing peptides have been associated with toxicity.[14]

-

Broad-Spectrum Potential: A key advantage of host-targeting antivirals is their potential for broad-spectrum activity.[13] Future research should evaluate the efficacy of Z-FA-FMK against other coronaviruses and emerging viral threats that utilize a similar entry pathway.

-

Combination Therapy: Z-FA-FMK could be explored in combination with direct-acting antivirals that target viral proteases like the main protease (Mpro) or the RNA-dependent RNA polymerase.[15][16][17] Such combinations could offer synergistic effects and further reduce the likelihood of drug resistance.

Conclusion

Z-FA-FMK represents a compelling candidate for a host-directed antiviral therapy against SARS-CoV-2. Its primary mechanism of inhibiting host Cathepsin L to block viral entry is a sound and promising strategy.[13] The preclinical data, demonstrating potent in vitro activity against multiple variants and in vivo efficacy, strongly support its continued investigation.[13] As the scientific community continues to build its arsenal against current and future viral pandemics, the development of host-targeting agents like Z-FA-FMK will be a critical component of a multi-faceted and resilient therapeutic landscape.

References

-

Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses. PubMed. [Link]

-

A simplified model of caspases activation upon SARS-CoV-2 cell... | Download Scientific Diagram. ResearchGate. [Link]

-

Mechanism of SARS-CoV-2 entry 1.3.2. Cathepsin L Cleaves Spike... ResearchGate. [Link]

-

Coronavirus Infection-Associated Cell Death Signaling and Potential Therapeutic Targets. [Link]

-

z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway1. AACR Journals. [Link]

-

Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro. PMC. [Link]

-

Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. PubMed. [Link]

-

The respective roles of TMPRSS2 and cathepsins for SARS-CoV-2 infection in human respiratory organoids. PubMed. [Link]

-

Caspases and therapeutic potential of caspase inhibitors in moderate–severe SARS‐CoV‐2 infection and long COVID. [Link]

-

Emerging Insights on Caspases in COVID-19 Pathogenesis, Sequelae, and Directed Therapies. PMC - PubMed Central. [Link]

-

The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19. PMC. [Link]

-

Cathepsin K as a Key SARS-CoV-2 Cell Entry Protease and Dual-Inhibition Target. bioRxiv. [Link]

-

Tackling the Future Pandemics: Broad-Spectrum Antiviral Agents (BSAAs) Based on A-Type Proanthocyanidins. MDPI. [Link]

-

Programmed Cell Death in SARS-CoV-2 Infection: A Short Review. MDPI. [Link]

-

Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature's toolbox of bioactive compounds. ResearchGate. [Link]

-

Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI. [Link]

-

Cathepsins in cellular entry of human pathogenic viruses. Journal of Virology. [Link]

-

Antiviral Effects of Pan-Caspase Inhibitors on the Replication of Coxsackievirus B3. [Link]

-

Initiator cell death event induced by SARS-CoV-2 in the human airway epithelium. PMC. [Link]

-

Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity. PMC. [Link]

-

Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease. SciSpace. [Link]

-

Pan-caspase inhibitor diminished IAV replication in mouse airway... ResearchGate. [Link]

-

Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. PubMed. [Link]

-

Scientists develop a cell-free assay to screen SARS-CoV-2 entry inhibitors. [Link]

-

A long way to go: caspase inhibitors in clinical use. PMC. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. z-FA-FMK | Cathepsin B inhibitor | Probechem Biochemicals [probechem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coronavirus Infection-Associated Cell Death Signaling and Potential Therapeutic Targets | MDPI [mdpi.com]

- 8. Emerging Insights on Caspases in COVID-19 Pathogenesis, Sequelae, and Directed Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Programmed Cell Death in SARS-CoV-2 Infection: A Short Review [mdpi.com]

- 10. Caspases and therapeutic potential of caspase inhibitors in moderate–severe SARS‐CoV‐2 infection and long COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The respective roles of TMPRSS2 and cathepsins for SARS-CoV-2 infection in human respiratory organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-FA-FMK: A Critical Re-evaluation as a Negative Control for Caspase Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

From the Desk of the Senior Application Scientist

In the intricate world of apoptosis research, the precise attribution of cellular fate to specific enzymatic pathways is paramount. Caspase inhibitors, particularly peptide-based fluoromethyl ketones (FMKs), have become indispensable tools for dissecting these pathways. The pan-caspase inhibitor, Z-VAD-FMK, is widely used to demonstrate the necessity of caspase activity in a given apoptotic model. However, its broad specificity necessitates the use of a robust negative control to account for non-specific effects of the peptide-FMK chemical scaffold. For years, Z-Phe-Ala-FMK (Z-FA-FMK) has been the go-to reagent for this purpose.

This guide provides a critical, field-proven perspective on the use of Z-FA-FMK. We will move beyond the textbook definition to explore the nuances of its biochemical activity, providing a framework for designing self-validating experiments and interpreting results with the scientific rigor required for high-impact research and drug development.

The Principle of Irreversible Inhibition and the Need for a Control

Peptidyl-FMK inhibitors function as mechanism-based irreversible inhibitors.[1][2] The peptide sequence mimics the natural substrate of the target caspase, guiding the inhibitor to the enzyme's active site. The electrophilic fluoromethyl ketone group then forms a covalent thioether bond with the catalytic cysteine residue, permanently inactivating the enzyme.[2][3]

The archetypal pan-caspase inhibitor, Z-VAD-FMK, leverages a Val-Ala-Asp sequence that is recognized by a broad range of caspases.[4] However, its utility is tempered by known off-target effects, including the inhibition of other cysteine proteases like calpains and cathepsins, and the potential to trigger alternative cell death pathways like necroptosis by inhibiting caspase-8.[5][6] This creates experimental ambiguity: is the observed phenotype a result of specific caspase inhibition, or an off-target effect of the inhibitor?

To resolve this, a negative control is essential. The ideal control should possess the same chemical backbone (the Z- and -FMK groups) but lack the key substrate-specificity determinant for caspases—the aspartic acid (Asp) residue at the P1 position.[7] Z-FA-FMK, with its Phenylalanine-Alanine sequence, was designed to be this control.[8][9]

Figure 1: General mechanism of irreversible inhibition by fluoromethyl ketone (FMK) peptides.

The Complex Reality: Z-FA-FMK is Not Inert Towards Caspases

While Z-FA-FMK is a potent inhibitor of cysteine proteases like Cathepsin B and L, it is a common misconception that it is devoid of anti-caspase activity.[8][10] Authoritative studies have demonstrated that at concentrations frequently used in cell-based assays (20-100 µM), Z-FA-FMK can significantly inhibit effector caspases .[5][11][12]

Specifically, Z-FA-FMK has been shown to inhibit recombinant caspases-2, -3, -6, and -7, while having little to no effect on initiator caspases-8 and -10.[11][13] This selective inhibition of effector caspases is a critical detail. An inhibition of apoptosis by Z-FA-FMK could be mistakenly attributed to a non-specific, FMK-related artifact or a role for cathepsins, when in fact it may be due to direct inhibition of the downstream executioner machinery.[5]

Data Presentation: Comparative Inhibitor Specificity

The following table summarizes the known inhibitory concentrations of Z-FA-FMK against various proteases, highlighting its complex profile.

| Target Protease | Z-FA-FMK IC₅₀ / Kᵢ | Reference(s) |

| Caspase-2 | 6.15 µM (IC₅₀) | [14] |

| Caspase-3 | 15.41 µM (IC₅₀) | [14] |

| Caspase-6 | 32.45 µM (IC₅₀) | [14] |

| Caspase-7 | 9.08 µM (IC₅₀) | [14] |

| Caspase-9 | 110.7 µM (IC₅₀) | [14] |

| Cathepsin B | 1.5 µM (Kᵢ) | [14] |

| Cathepsin L | Potent Inhibitor | [5][10] |

Table 1: Summary of Z-FA-FMK inhibitory concentrations (IC₅₀/Kᵢ) against various caspases and cathepsins.

This data underscores the central thesis of this guide: Z-FA-FMK is not a truly negative control, but rather a selective effector caspase inhibitor. This knowledge transforms our experimental design from a simple positive/negative control paradigm to a more sophisticated probe of the apoptotic hierarchy.

Experimental Design: A Self-Validating Workflow

To generate unambiguous data, a multi-arm experimental setup is required. The goal is to differentiate between effects mediated by initiator caspases (which Z-FA-FMK does not inhibit), effector caspases (which both Z-VAD-FMK and Z-FA-FMK inhibit), and non-specific effects.

Figure 2: A robust experimental workflow for validating caspase dependency using Z-FA-FMK.

Data Presentation: Experimental Arms and Interpretation

| Group | Treatment | Rationale | Interpretation of Apoptosis Inhibition |

| 1 | Vehicle (DMSO) | Establishes baseline cell health. | N/A |

| 2 | Apoptosis Inducer | Positive control for apoptosis induction. | N/A (Expect high apoptosis) |

| 3 | Inducer + Z-VAD-FMK | Tests for general caspase dependency. | Indicates apoptosis is caspase-dependent. |

| 4 | Inducer + Z-FA-FMK | Tests for effector caspase dependency and non-specific effects. | Inhibition suggests apoptosis is mediated primarily by effector caspases or involves cathepsins. Lack of inhibition points to initiator caspase dependency. |

| 5 | Z-VAD-FMK alone | Controls for inhibitor toxicity. | Should show no effect on cell viability. |

| 6 | Z-FA-FMK alone | Controls for inhibitor toxicity. | Should show no effect on cell viability. |

Table 2: Recommended experimental groups and a guide to interpreting the outcomes.

Causality in Interpretation:

-

If Z-VAD-FMK blocks apoptosis but Z-FA-FMK does not: This is the clearest result, strongly suggesting the apoptotic signal proceeds via an initiator caspase (like -8 or -9) that is insensitive to Z-FA-FMK.

-

If both Z-VAD-FMK and Z-FA-FMK block apoptosis: This implies the apoptosis is either dependent on effector caspases (-3, -7) which both compounds inhibit, or that cell death is mediated by a Z-FA-FMK-sensitive cathepsin. Further experiments, such as Western blotting for cleaved caspase-3 vs. cleaved caspase-8, are needed to distinguish these possibilities.

Experimental Protocol: In-Cell Caspase Inhibition Assay

This protocol provides a validated methodology for using Z-FA-FMK as a control in a typical cell-based apoptosis experiment.

A. Reagent Preparation & Handling

-

Stock Solution: Dissolve Z-FA-FMK powder in high-purity DMSO to create a 10 or 20 mM stock solution.[7][8] For example, dissolve 1 mg of Z-FA-FMK (MW: 386.4 g/mol ) in 259 µL of DMSO for a 10 mM stock.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.[8]

-

Vehicle Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be kept below 0.2%, to avoid solvent-induced toxicity.[8] Always include a vehicle-only control arm in your experiment.

B. Step-by-Step Cell Treatment

-

Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase and are not over-confluent at the time of harvest.

-

Pre-incubation: Prior to inducing apoptosis, replace the medium with fresh medium containing the desired final concentration of Z-FA-FMK, Z-VAD-FMK, or DMSO vehicle. A typical working concentration ranges from 20 µM to 100 µM.[8] The optimal concentration should be determined empirically for your specific cell type and apoptosis model.

-

Incubation Time: Pre-incubate the cells with the inhibitors for at least 30-60 minutes at 37°C to allow for cell permeation and target engagement.[15]

-

Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine, anti-Fas antibody, etoposide) directly to the inhibitor-containing medium.

-

Time Course: Culture the cells for the predetermined duration required to observe apoptosis in the positive control group (Inducer only).

-

Harvest & Assay: Harvest the cells and proceed with your chosen method for quantifying apoptosis (e.g., Annexin V/PI staining, TUNEL assay, or a fluorometric caspase activity assay using a substrate like Ac-DEVD-AFC).[16]

C. Self-Validation Check

-

Your "Z-VAD-FMK alone" and "Z-FA-FMK alone" wells should appear identical to the "Vehicle" well, confirming the inhibitors are not toxic at the working concentration.

-

Your "Inducer" well should show a significant increase in apoptosis compared to the "Vehicle" well.

Troubleshooting and Advanced Considerations

-

Observation: Z-FA-FMK inhibits my apoptotic phenotype.

-

Interpretation: Do not immediately dismiss this as a non-specific artifact. This is valuable data. It suggests that either (a) your apoptotic pathway relies heavily on the activation of effector caspases, or (b) a cathepsin is playing a key role. Follow up by immunoblotting for specific cleaved caspases to pinpoint the inhibited step.

-

-

Other Biological Activities: Be aware that Z-FA-FMK has biological effects beyond cysteine protease inhibition. It has been reported to inhibit LPS-induced cytokine production via NF-κB and suppress T-cell proliferation.[17] If working in an immunological context, these effects must be considered when interpreting data.

Conclusion

References

-

Lopez-Hernandez, F. J., et al. (2003). Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. Molecular Cancer Therapeutics, 2(3), 255-263. [Link]

-

Lopez-Hernandez, F. J., et al. (2003). Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. PubMed. [Link]

-

Wang, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. [Link]

-

Rajah, T., & Chow, S. C. (2014). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. PLOS ONE. [Link]

-

Dolmans, M. M., et al. (2013). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. PLOS ONE. [Link]

-

Van den Broecke, R., et al. (2018). Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation. Journal of Ovarian Research. [Link]

-

Costanzo, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

-

Bio-Rad. Instructions for Using Caspase Substrates and Inhibitors. [Link]

-

G-Biosciences. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Protocols.io. [Link]

-

Belaud-de Frappa, N., et al. (1999). Caspase inhibitors Z-VAD.fmk and BOC-D.fmk do not prevent CD2-and staurosporine-mediated cell death while suppressing Fas-mediated apoptosis. ResearchGate. [Link]

-

Muscat, S., & Simpkins, N. S. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. [Link]

-

Lizard, G., et al. (2007). Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy. Cytometry Part A, 71(6), 425-435. [Link]

-

Muscat, S., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Medicinal Chemistry. [Link]

-

Fu, Y., et al. (2016). Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 752–757. [Link]

-

Costanzo, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

Sources

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. z-FA-FMK | Cathepsin B inhibitor | Probechem Biochemicals [probechem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. bio-rad.com [bio-rad.com]

- 16. protocols.io [protocols.io]

- 17. selleckchem.com [selleckchem.com]

Technical Guide: Z-FA-Fmk and the Modulation of Caspase-3 Activation

This guide provides a rigorous technical analysis of Z-FA-Fmk (Benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone), focusing on its dualistic role as a potent Cathepsin B/L inhibitor and a dose-dependent Effector Caspase inhibitor . It is designed for researchers investigating cell death pathways (apoptosis, necrosis, lysosomal cell death) who require precise control over proteolytic cascades.

Executive Summary

Z-FA-Fmk is a cell-permeable fluoromethylketone (FMK) inhibitor traditionally utilized to block cysteine proteases, specifically Cathepsins B and L .[1][2] However, its utility in apoptosis research is complicated by a dose-dependent "selectivity paradox."

-

At Low Concentrations (1–10 µM): It selectively inhibits Cathepsins, preventing Lysosomal Membrane Permeabilization (LMP)-induced apoptosis. In this context, it indirectly prevents Caspase-3 activation by blocking the upstream lysosomal trigger.

-

At High Concentrations (>50–100 µM): It acts as an off-target irreversible inhibitor of effector caspases (Caspase-3, -6, -7), directly blocking the execution phase of apoptosis.

Failure to distinguish between these two modes of action is a common source of experimental error in cell death assays. This guide delineates the protocols required to validate Z-FA-Fmk specificity in your model.

Mechanistic Architecture

Chemical Mechanism: The FMK Trap

Z-FA-Fmk functions as an irreversible suicide inhibitor. The fluoromethyl ketone (FMK) group acts as a "warhead" that forms a covalent thiomethyl ether bond with the active site cysteine residue of the target protease.

-

Primary Target (High Affinity): The active site cysteine of Cathepsin B and L.

-

Secondary Target (Low Affinity): The active site cysteine of Effector Caspases (Caspase-3, -6, -7).

-

Exclusion: Unlike the pan-caspase inhibitor Z-VAD-Fmk, Z-FA-Fmk does not effectively inhibit initiator Caspases-8 or -10, nor does it block the initial autoproteolytic processing of Caspase-9.[2][3]

The Lysosomal-Mitochondrial Axis

In lysosomal-dependent cell death, Cathepsins B and L leak from the lysosome into the cytosol. There, they cleave Bid into tBid (truncated Bid), which translocates to the mitochondria to induce cytochrome c release.

-

Z-FA-Fmk Effect: By inhibiting cytosolic Cathepsins, Z-FA-Fmk prevents Bid cleavage, maintaining mitochondrial integrity and preventing the subsequent activation of Caspase-3.

Direct Caspase-3 Inhibition

At high micromolar concentrations, Z-FA-Fmk binds directly to the large subunit of Caspase-3. This prevents the cleavage of Caspase-3 substrates (e.g., PARP) but may not prevent the processing of Caspase-3 itself into p17/p12 fragments by upstream initiators.

Visualization: The Dual Pathway Blockade

The following diagram illustrates the specific intervention points of Z-FA-Fmk within the apoptotic signaling cascade.

Caption: Figure 1. Dual intervention points of Z-FA-Fmk. Low doses block the lysosomal trigger (Cathepsins), while high doses directly inhibit the executioner Caspase-3.

Experimental Protocols

Protocol A: Determining the Therapeutic Window

Objective: To identify the concentration of Z-FA-Fmk that inhibits Cathepsin B without directly inhibiting Caspase-3 in your specific cell line.

Materials:

-

Z-FA-Fmk (dissolved in DMSO).

-

Cathepsin B Activity Assay Kit (fluorometric).

-

Caspase-3 Activity Assay Kit (DEVD-AFC substrate).

-

Recombinant Caspase-3 (active) and Cathepsin B (active).

Workflow:

-

Preparation: Prepare serial dilutions of Z-FA-Fmk (0.1, 1, 5, 10, 50, 100 µM).

-

In Vitro Screening:

-

Incubate Recombinant Cathepsin B with dilutions for 30 min at 37°C. Add substrate; measure fluorescence.

-

Incubate Recombinant Caspase-3 with dilutions for 30 min at 37°C. Add DEVD substrate; measure fluorescence.

-

-

Data Analysis: Plot % Inhibition vs. Concentration.

-

Target Window: The concentration range where Cathepsin B inhibition is >80% and Caspase-3 inhibition is <10%.

-

Protocol B: Validating Pathway Dependency (Cell-Based)

Objective: To prove that Caspase-3 inhibition is a result of upstream Cathepsin blockade, not direct inhibition.

Step-by-Step Methodology:

-

Pre-treatment: Pre-incubate cells with 10 µM Z-FA-Fmk for 1 hour. (Do not exceed 20 µM).

-

Induction: Treat cells with the apoptotic stimulus (e.g., oxidative stress inducer, lysosomotropic agent).

-

Controls:

-

Positive Control: Z-VAD-Fmk (50 µM) – blocks all caspases.

-

Negative Control: Z-FA-Fmk alone (to check for toxicity).

-

-

Assay 1: Western Blotting:

-

Expected Result: If Z-FA-Fmk is working via the lysosomal pathway, it should block the mitochondrial amplification loop. However, unlike Z-VAD-Fmk, Z-FA-Fmk should not block the initial processing of Caspase-8 if the stimulus is death-receptor mediated (FasL).

-

Assay 2: Substrate Cleavage:

-

Measure DEVDase activity (Caspase-3 activity).[2]

-

Interpretation: If 10 µM Z-FA-Fmk blocks DEVDase activity, it implies the cell death is driven by Cathepsins. If 10 µM has no effect, but 100 µM blocks it, the effect is likely direct Caspase-3 inhibition (artifact).

-

Data Presentation: Specificity Matrix

The following table summarizes the inhibitory profile of Z-FA-Fmk compared to standard controls.

| Target Protease | Z-FA-Fmk (10 µM) | Z-FA-Fmk (100 µM) | Z-VAD-Fmk (50 µM) | Z-DEVD-Fmk (50 µM) |

| Cathepsin B | +++ (Strong) | +++ | + (Weak) | - |

| Cathepsin L | +++ (Strong) | +++ | + (Weak) | - |

| Caspase-3 | - (None/Negligible) | ++ (Moderate) | +++ (Strong) | +++ (Strong) |

| Caspase-8 | - | - | +++ | - |

| Caspase-9 | - | +/- (Partial) | +++ | - |

Key: (+++) >90% Inhibition; (++) 50-90% Inhibition; (+) <50% Inhibition; (-) No Inhibition.

Troubleshooting & Validation

Issue: Z-FA-Fmk is inducing cell death instead of preventing it.

-

Cause: High concentrations of FMK compounds can deplete intracellular glutathione (GSH) or cause non-specific alkylation, leading to oxidative stress.

-

Solution: Titrate down to 1–5 µM. Verify with a non-FMK Cathepsin inhibitor like CA-074-Me (highly specific for Cathepsin B).

Issue: Caspase-3 is cleaved on Western Blot, but activity is absent.

-

Cause: Z-FA-Fmk (at high doses) binds the active site of Caspase-3. This does not prevent the upstream protease from cleaving pro-Caspase-3 into p17/p12 fragments, but the resulting fragments are catalytically inactive due to the inhibitor bound in the pocket.

-

Solution: Rely on activity assays (DEVD-cleavage) rather than just Western blots of pro-caspase processing.

References

-

Foghsgaard, L., et al. (2001). "Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor." The Journal of Cell Biology. Available at: [Link]

-

Schotte, P., et al. (1999). "The Cathepsin B Inhibitor z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10."[3] Biochemical and Biophysical Research Communications. Available at: [Link]

-

Lawrence, C.P., et al. (2003). "Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway."[3] Cell Death & Differentiation. Available at: [Link]

-

Boya, P., et al. (2003). "Mitochondrial membrane permeabilization is a critical step of lysosome-initiated apoptosis induced by hydroxychloroquine." Oncogene. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating T-Cell Proliferation Blockade via Z-FA-Fmk: Mechanisms of Cathepsin Inhibition and Oxidative Stress

[1][2][3]

Executive Summary

This technical guide details the application of Z-FA-Fmk (Benzyloxycarbonyl-phenyl-alanyl-fluoromethyl ketone) in T-cell research. While historically utilized as a negative control for caspase inhibitors due to its lack of an aspartate residue, Z-FA-Fmk acts as a potent, irreversible inhibitor of Cathepsins B and L .

Crucially, this compound exerts a paradoxical immunosuppressive effect: it blocks T-cell proliferation not merely through protease inhibition, but by inducing oxidative stress and depleting intracellular glutathione (GSH), which subsequently halts NF-κB activation and cell cycle progression. This guide provides the experimental framework to decouple these mechanisms, ensuring researchers can distinguish between specific protease inhibition and ROS-mediated cytostasis.

Part 1: The Mechanistic Basis

The Dual Mechanism of Action

To effectively use Z-FA-Fmk, one must understand that it operates through two distinct, concentration-dependent pathways in T-cells.

-

Proteolytic Inhibition (Cathepsins): Z-FA-Fmk covalently binds to the active site cysteine of Cathepsin B and L. In the context of antigen-presenting cells (APCs) and T-cells, Cathepsin B is critical for the proteolytic processing of the Invariant chain (Ii) involved in MHC Class II antigen presentation.

-

Oxidative Stress & Cell Cycle Arrest (The Proliferation Block): In activated T-cells, Z-FA-Fmk induces a rapid depletion of intracellular GSH.[1] This loss of reducing power leads to an accumulation of Reactive Oxygen Species (ROS). High ROS levels inhibit the transactivation potential of NF-κB , a transcription factor essential for IL-2 production and T-cell blast formation. Consequently, T-cells are arrested in the G0/G1 phase, preventing clonal expansion.

Mechanistic Pathway Diagram

The following diagram illustrates how Z-FA-Fmk interrupts T-cell proliferation through both Cathepsin inhibition and the ROS-NF-κB axis.

Figure 1: Dual pathway inhibition by Z-FA-Fmk affecting both lysosomal processing and redox homeostasis.

Part 2: Experimental Design Strategy

Controls and Variables

Because Z-FA-Fmk is often used as a control for other FMK drugs (like the pan-caspase inhibitor Z-VAD-Fmk), your experimental design must rigorously control for off-target toxicity.[2]

| Variable | Experimental Condition | Purpose |

| Test Compound | Z-FA-Fmk (10 - 100 μM) | Assessing Cathepsin inhibition & ROS-mediated arrest. |

| Negative Control | DMSO (Vehicle, <0.2%) | Baseline proliferation; accounts for solvent toxicity. |

| Comparative Control | Z-VAD-Fmk | Pan-caspase inhibitor; distinguishes caspase-dependent vs. independent arrest.[3] |

| Rescue Control | NAC (N-Acetylcysteine) or GSH | CRITICAL: Adding exogenous thiols (2-5 mM) should reverse Z-FA-Fmk antiproliferative effects if the mechanism is ROS-driven. |

| Toxicity Control | Z-FA-CMK | Chloromethyl ketone analog; known to be highly toxic/necrotic (use to define necrosis threshold). |

Concentration Optimization

-

Stock Preparation: Dissolve 1 mg Z-FA-Fmk in DMSO to create a 10 mM - 20 mM stock . Aliquot and store at -20°C.

-

Working Concentration: Titrate between 10 μM and 100 μM .

Part 3: Protocol - T-Cell Proliferation & ROS Assay

This protocol simultaneously measures proliferation (CFSE dilution) and oxidative stress (ROS detection), allowing you to correlate the two phenotypes.

Materials

-

Cells: Human PBMCs or isolated T-cells (CD3+).

-

Stimulation: Anti-CD3 (Clone OKT3) + Anti-CD28 antibodies, or PHA (Phytohemagglutinin).

-

Reagents:

Step-by-Step Methodology

-

T-Cell Isolation & CFSE Staining:

-

Isolate PBMCs via density gradient centrifugation (Ficoll-Paque).

-

Wash cells 2x in PBS. Resuspend at

cells/mL. -

Add CFSE (final conc. 1-5 μM). Incubate 10 min at 37°C.

-

Quench with ice-cold complete media (RPMI + 10% FBS) for 5 min. Wash 2x.

-

-

Pre-Treatment (Inhibitor Loading):

-

Plate cells at

cells/mL in 96-well plates. -

Group B: Z-FA-Fmk (Titration: 20, 50, 100 μM).[2]

-

Group C: Z-FA-Fmk (50 μM) + NAC (5 mM) [Rescue Well].

-

Incubate for 1 hour at 37°C prior to stimulation. This allows the inhibitor to bind Cathepsins and deplete GSH before the metabolic demand of activation begins.

-

-

Activation:

-

Add Anti-CD3/CD28 beads or soluble antibodies to stimulate T-cell receptor (TCR) signaling.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

ROS Detection (Final 30 mins):

-

30 minutes before harvest, add H2DCFDA (final conc. 5 μM) directly to the culture wells.

-

Incubate at 37°C in the dark.

-

-

Flow Cytometry Acquisition:

Experimental Workflow Diagram

Figure 2: Integrated workflow for assessing proliferation and oxidative stress simultaneously.

Part 4: Data Analysis & Interpretation

Distinguishing Cytostasis from Cytotoxicity

A common error is mistaking cell cycle arrest for cell death. Z-FA-Fmk at optimal doses (20-50 μM) should be cytostatic (stopping division) rather than cytotoxic (killing cells).

-

Scenario A (Specific Inhibition):

-

Viability: High (>85%).

-

CFSE: Undivided peak (high fluorescence intensity). No "staircase" of generations.

-

ROS: Elevated compared to DMSO control.[2]

-

-

Scenario B (Toxicity/Necrosis):

-

Viability: Low (<50%).

-

Forward Scatter (FSC): Decreased (shrunken cells) or debris.[11]

-

The "Rescue" Validation

The most authoritative proof of mechanism is the NAC Rescue .

-

If Z-FA-Fmk (50 μM) blocks proliferation, but Z-FA-Fmk (50 μM) + NAC (5 mM) restores proliferation (CFSE dilution visible), you have proven that the mechanism is oxidative stress-dependent .

-

If NAC does not rescue proliferation, the block is likely due to direct interference with lysosomal antigen processing or other protease-dependent pathways.

References

-

Lawrence, C. P., et al. (2006). "The Cathepsin B Inhibitor, z-FA-FMK, Inhibits Human T Cell Proliferation In Vitro and Modulates Host Response to Pneumococcal Infection In Vivo."[7] The Journal of Immunology. [Link]

-

Rajah, T., & Chow, S. C. (2015). "Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress." PLOS ONE. [Link]

-

Liow, K., & Chow, S. C.[7][12] (2013). "The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes."[3] Toxicology and Applied Pharmacology. [Link][7]

-

Rajah, T., et al. (2014). "The inhibition of human T cell proliferation by the caspase inhibitor z-VAD-FMK is mediated through oxidative stress."[7] Toxicology and Applied Pharmacology. [Link][7]

Sources

- 1. The inhibition of human T cell proliferation by the caspase inhibitor z-VAD-FMK is mediated through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cathepsin B inhibitor, z-FA-FMK, inhibits human T cell proliferation in vitro and modulates host response to pneumococcal infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Z-FA-FMK for a Mechanistic Understanding of Cell Fate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Z-FA-FMK (Z-Phe-Ala-Fluoromethyl Ketone) in cell culture applications. Moving beyond a simple reagent datasheet, this guide delves into the mechanistic underpinnings of Z-FA-FMK as a cysteine protease inhibitor, its nuanced role in dissecting cell death pathways, and its critical function as an experimental control. We provide detailed, field-proven protocols, data interpretation strategies, and troubleshooting advice to ensure the generation of robust and reliable experimental data.

The Scientific Rationale: Beyond a Simple Inhibitor

Z-FA-FMK is a cell-permeable, irreversible inhibitor of cysteine proteases. While it is widely known as an inhibitor of the lysosomal proteases cathepsin B and L , its experimental utility is most powerfully realized when used to distinguish between different proteolytic pathways regulating cell fate[1][2][3].

Primary Mechanism of Action: Cathepsin Inhibition

Cathepsins are proteases predominantly found within lysosomes, where they are crucial for protein degradation and cellular turnover[4]. However, under conditions of cellular stress, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol. Once in the cytosol, these proteases can participate in cell death signaling cascades. For instance, cathepsins can cleave the pro-apoptotic protein Bid into its truncated form (tBid), which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway[5]. Z-FA-FMK covalently binds to the active site of these cathepsins, irreversibly neutralizing their proteolytic activity.

A Tool for Dissecting Caspase vs. Cathepsin-Mediated Apoptosis

The family of fluoromethyl ketone (FMK)-based inhibitors includes potent caspase inhibitors, such as the well-known pan-caspase inhibitor Z-VAD-FMK[6]. Caspases are the central executioners of apoptosis[7]. A common experimental question is whether a particular cell death stimulus relies on the caspase cascade or on alternative pathways.

Herein lies the primary application of Z-FA-FMK: it serves as a crucial negative control for FMK-based caspase inhibitors[3]. While Z-FA-FMK is a potent cathepsin inhibitor, it is generally considered a poor caspase inhibitor. However, it is important to note that at higher concentrations, it has been shown to inhibit effector caspases (e.g., caspase-3, -6, -7) but not initiator caspases (e.g., caspase-8, -10)[8][9]. This selectivity allows researchers to dissect the proteolytic cascades involved in cell death.

By comparing the effects of a potent pan-caspase inhibitor (like Z-VAD-FMK) with Z-FA-FMK, one can infer the dominant death pathway:

-

If Z-VAD-FMK blocks cell death but Z-FA-FMK does not: The process is likely dependent on initiator and/or effector caspases.

-

If both inhibitors block cell death: The process may involve effector caspases that are sensitive to both compounds, or a complex crosstalk between pathways.

-

If Z-FA-FMK blocks cell death but Z-VAD-FMK does not (a rarer scenario): The process is likely dependent on cathepsins and largely independent of caspases[10].

Core Experimental Protocols

Scientific integrity demands meticulous execution. The following protocols are designed to be self-validating systems, with integrated controls and decision points.

Reagent Preparation and Handling

The stability and purity of your inhibitor are paramount. Improper handling is a common source of experimental variability.

Protocol 2.1.1: Reconstitution of Z-FA-FMK Stock Solution

-

Preparation: Bring the vial of lyophilized Z-FA-FMK powder and a bottle of high-purity, anhydrous DMSO (>99.9%) to room temperature before opening to prevent water condensation.

-

Calculation: Prepare a 10 mM or 20 mM stock solution. For example, to make a 10 mM stock from 1 mg of Z-FA-FMK (Molecular Weight: ~386.4 g/mol ):

-

Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 386.4 g/mol )) * 1,000,000 µL/L ≈ 259 µL

-

-

Reconstitution: Aseptically add the calculated volume of DMSO to the vial. Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

-